2-Methyl-5-(trifluoromethyl)pyridin-3-amine

Description

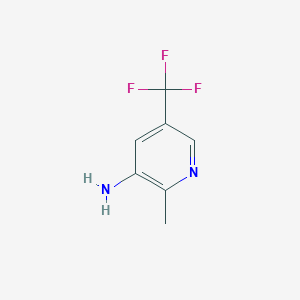

Chemical Structure:

2-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS: 945971-08-4, molecular formula C₇H₇F₃N₂) is a pyridine derivative featuring a methyl group at the 2-position, a trifluoromethyl (CF₃) group at the 5-position, and an amine (-NH₂) at the 3-position. Its molecular weight is 176.14 g/mol.

Synthesis: The compound is synthesized via catalytic hydrogenation using Fe nanoparticles and NaBH₄, as demonstrated in a reaction starting with 2-methyl-3-nitro-5-(4-(trifluoromethyl)phenyl)pyridine . The product exhibits high purity (86% yield) and crystallinity .

Applications:

This compound is a key intermediate in medicinal chemistry, particularly in the development of allosteric inhibitors targeting Plasmodium falciparum . Its CF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug design.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-6(11)2-5(3-12-4)7(8,9)10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCJKWOZRCRSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method includes the trifluoromethylation of a pyridine derivative. This can be achieved through aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

Industrial Production Methods: Industrial production often relies on the assembly of pyridine from a trifluoromethyl-containing building block or the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Pain Management and TRPA1 Inhibition

One of the primary applications of 2-Methyl-5-(trifluoromethyl)pyridin-3-amine is in the development of pharmaceuticals targeting pain management. The compound acts as an intermediate in the synthesis of drugs aimed at inhibiting transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation and inflammatory responses.

The following table summarizes the synthesis methods and yields associated with this application:

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Diazotization reaction of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine | 85% | |

| Reduction of nitro intermediates | 90% | |

| Overall synthesis of drug intermediates | >70% |

Case Study: TRPA1 Inhibition

Research has shown that compounds derived from this compound effectively inhibit TRPA1 channels, which are crucial in mediating pain responses. This inhibition has been linked to reduced sensitivity to painful stimuli in animal models, suggesting potential therapeutic benefits for conditions such as neuropathic pain and inflammatory pain syndromes .

Catalysis

2.1 Supramolecular Chemistry and Ligand Development

This compound has been utilized as a bidentate ligand in various catalytic processes. Its unique trifluoromethyl group enhances the electronic properties of the ligand, making it suitable for palladium-catalyzed reactions.

The following table illustrates its application in ligand development:

| Ligand Type | Catalytic Reaction | Yield (%) | Reference |

|---|---|---|---|

| Bidentate N,N-ligand | Amination of aryl halides | 71% | |

| Chelating unit for metal complexes | Cross-coupling reactions | 80% |

Case Study: Palladium-Catalyzed Amination

In a study involving palladium-catalyzed amination reactions, this compound was successfully employed to facilitate the coupling of various amines with aryl halides, achieving high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the process, demonstrating the compound's versatility as a ligand .

Material Science

3.1 Development of Functional Materials

The incorporation of this compound into polymer matrices has shown promise in creating materials with enhanced thermal stability and chemical resistance. This application is particularly relevant in coatings and sealants where durability is essential.

The following table summarizes findings related to its use in material science:

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymer composites | Thermal stability | Coatings |

| Sealants | Chemical resistance | Construction |

Mechanism of Action

The mechanism by which 2-Methyl-5-(trifluoromethyl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets. For instance, it may bind to receptor tyrosine kinases, leading to contact-dependent bidirectional signaling into neighboring cells . This interaction can modulate various cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Isomers

(a) 5-Methyl-6-(trifluoromethyl)pyridin-3-amine (CAS: 941606-50-4)

- Structure : CF₃ at 6-position, methyl at 5-position, NH₂ at 3-position.

- Properties : Shares the same molecular formula (C₇H₇F₃N₂) but differs in substituent positions. The altered CF₃ placement reduces steric hindrance compared to the target compound .

- Applications: Limited data, but structurally similar analogs are explored in agrochemicals .

(b) 2-Methyl-6-(trifluoromethyl)pyridin-3-amine (CAS: 383907-17-3)

- Structure : CF₃ at 6-position, methyl at 2-position.

Functional Group Variations

(a) 6-Chloro-5-(trifluoromethyl)pyridin-3-amine

- Structure : Chlorine replaces the methyl group at the 6-position.

- Synthesis : Prepared via Boc-protection of the amine group, followed by deprotection .

- Applications : Chlorine substitution improves binding affinity in kinase inhibitors .

(b) 5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS: 941606-51-5)

Extended Derivatives

(a) 5-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

- Structure : Benzyl group attached to the pyridine’s 2-amine.

- Properties : Higher molecular weight (266.26 g/mol) and lipophilicity, suitable for CNS-targeting drugs .

(b) 3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS: 1704064-01-6)

Comparative Data Table

Key Research Findings

- Electronic Effects : The CF₃ group’s position significantly impacts electron density. For example, 2-Methyl-5-CF₃-pyridin-3-amine exhibits stronger electron-withdrawing effects than its 6-CF₃ isomer, influencing reactivity in Suzuki-Miyaura couplings .

- Steric Considerations : Methyl groups at the 2-position (vs. 5- or 6-) reduce steric hindrance, enhancing accessibility for nucleophilic attacks .

- Biological Activity : Compounds with CF₃ at the 5-position (e.g., the target compound) show higher antimalarial activity due to optimal hydrophobic interactions with protein targets .

Biological Activity

2-Methyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C₇H₇F₃N₂. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics, particularly the presence of a trifluoromethyl group, which enhances its biological activity and drug-like properties. This article explores the biological activities associated with this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a methyl group at position 2 and a trifluoromethyl group at position 5, alongside an amino group at position 3. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Its potential as a drug candidate arises from its ability to modulate enzymatic activity, particularly in the context of neurodegenerative diseases and infections.

-

Cholinesterase Inhibition :

- Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, derivatives of aminopyridines have shown promising results in inhibiting these enzymes, which are crucial in the treatment of Alzheimer's disease .

Compound IC50 AChE (µM) IC50 BChE (µM) 2-Methyl-5-(CF₃)pyridin-3-amine TBD TBD Donepezil 0.079 10.6 -

Antichlamydial Activity :

- Research indicates that certain fluorinated pyridine derivatives exhibit selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological efficacy . The presence of this group has been linked to improved binding affinity and selectivity towards bacterial targets.

Case Studies

- Synthesis and Screening :

- Structure-Activity Relationship (SAR) :

Q & A

What are the established synthetic routes for 2-Methyl-5-(trifluoromethyl)pyridin-3-amine, and what intermediates are critical for regioselective control?

Methodological Answer:

Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, starting from halogenated pyridine precursors (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine), methyl groups can be introduced via alkylation under basic conditions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid). Key intermediates include 5-(trifluoromethyl)pyridin-3-amine derivatives, where regioselectivity is controlled using directing groups (e.g., amino groups) or optimized reaction conditions (e.g., temperature, catalyst loading) .

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures distinguish it from isomers?

Methodological Answer:

- 1H NMR : Methyl protons appear at δ ~2.4 ppm (singlet), aromatic protons at δ 6.8–8.2 ppm (coupled doublets for pyridine ring).

- 19F NMR : Trifluoromethyl (-CF3) signal at δ -60 to -65 ppm (quartet due to coupling with adjacent protons).

- LC-MS : Molecular ion peak at m/z 180.10 [M+H]+.

Isomers (e.g., 4-methyl or 6-CF3 derivatives) are distinguished via 2D NMR (COSY, NOESY) and IR spectroscopy (C-F stretching at ~1150 cm⁻¹) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

- Purity Validation : Ensure >95% purity via LC-MS and 1H NMR .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and control compounds.

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates.

- Computational Validation : Compare molecular docking results (e.g., using PubChem 3D conformers ) to experimental IC50 data.

What strategies optimize the design of analogs for structure-activity relationship (SAR) studies in medicinal chemistry applications?

Methodological Answer:

- Functional Group Substitution : Replace the 2-methyl group with ethyl or cyclopropyl to assess steric effects .

- Bioisosteric Replacement : Swap -CF3 with -CN or -SO2CF3 to evaluate electronic impacts .

- Parallel Synthesis : Use automated platforms to generate libraries of analogs for high-throughput screening .

What are common synthetic byproducts of this compound, and how are they identified and mitigated?

Methodological Answer:

- Byproducts : Di-substituted isomers (e.g., 2,6-dimethyl derivatives) or unreacted intermediates (e.g., 3-bromo precursors).

- Mitigation : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

- Identification : Use GC-MS for volatile impurities or HPLC with a C18 column for polar byproducts .

How do computational models predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Fukui indices identify the amino group as the most nucleophilic site (e.g., for nitration at position 4).

- Molecular Electrostatic Potential (MEP) : Maps derived from PubChem data highlight electron-deficient regions (e.g., CF3 group directs electrophiles to positions 2 and 6).

What experimental approaches validate the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS.

- Metabolite Identification : Use high-resolution MS/MS to detect hydroxylated or demethylated products.

- Deuterated Analogs : Synthesize deuterated derivatives (e.g., CD3 at methyl) to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.